Substituting regioisomers like 3,5-dimethylpyrrole-2-carboxylic acid for 3,4-DMPCA risks synthetic failure-methyl group positioning fundamentally alters lipophilicity (XLogP3 1.3 vs. 0.63), acidity (pKa 3.46 vs. 4.45), and biological activity. Procure the correct 3,4-dimethyl isomer to ensure reproducible results.
• Enables potent antimicrobial carboxamide derivatives with MIC values as low as 0.039 mg/mL against Aspergillus fumigatus
• 98% commercial purity ensures cleaner reaction profiles and simplifies downstream purification
• Enhanced lipophilicity supports cell-permeable inhibitor design for intracellular targets
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
CAS No.89776-55-6
Cat. No.B1296989
⚠ Attention: For research use only. Not for human or veterinary use.
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 89776-55-6) is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class [1]. This specific derivative features a pyrrole ring substituted with methyl groups at the 3- and 4-positions and a carboxylic acid moiety at the 2-position, yielding a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol [1]. As a synthetic intermediate, its value is intrinsically linked to its defined substitution pattern, which confers distinct physicochemical properties and serves as a foundational scaffold for the development of bioactive molecules, particularly in antimicrobial and antifungal research [2].
Defined 3,4-dimethyl substitution pattern for antimicrobial derivative synthesis
Higher commercial purity supply compared to regioisomeric analogs
Distinct lipophilicity and acidity profiles for SAR studies
[1] PubChem. (2025). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethyl-1H-pyrrole-2-carboxylic-acid View Source
[2] Bhosale, J., Dabur, R., Jadhav, G., & Bendre, R. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules, 23(4), 875. View Source
Substituting 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (3,4-DMPCA) with a seemingly similar pyrrole carboxylic acid analog (e.g., unsubstituted pyrrole-2-carboxylic acid or regioisomers like 3,5-dimethylpyrrole-2-carboxylic acid [1]) is not a scientifically sound procurement strategy. The precise location of the two methyl groups on the pyrrole ring fundamentally alters key physicochemical parameters, including lipophilicity (XLogP3 of 1.3 vs. 0.63 for the unsubstituted analog [2]) and acidity (pKa of 3.46 vs. 4.45 for the unsubstituted analog [3]), which directly impact the compound's solubility, membrane permeability, and reactivity in downstream synthetic steps. Furthermore, the 3,4-dimethyl substitution pattern is a specific pharmacophoric requirement that enables the generation of potent antimicrobial and antifungal derivatives, a property not shared by other substitution patterns [4]. Interchanging these compounds without validation introduces significant risk of synthetic failure and biological irreproducibility.
Regioisomeric substitution (e.g., 3,5-dimethyl) may alter lipophilicity, solubility, and downstream synthetic reactivity.
Unsubstituted pyrrole-2-carboxylic acid has significantly different LogP and pKa, which may shift membrane permeability and ionization-dependent reactivity.
Only the 3,4-dimethyl pattern has reported derivative antimicrobial activity; alternative substitution may not yield comparable bioactivity.
[1] Chembase. 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from http://en.chembase.cn/molecule-80672.html View Source
[2] PubChem. (2025). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethyl-1H-pyrrole-2-carboxylic-acid View Source
[3] Chembase. 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from http://en.chembase.cn/molecule-63550.html View Source
[4] Bhosale, J., Dabur, R., Jadhav, G., & Bendre, R. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules, 23(4), 875. View Source
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid vs. Analogs
Purity vs. 3,5-Dimethyl Regioisomer
A direct comparison of commercial specifications reveals that 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is reliably available at a higher standard purity (98% ) than its closest regioisomer, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is typically supplied at 95-97% purity . This difference is critical for applications requiring precise stoichiometry and minimal side reactions.
Higher purity minimizes the presence of unknown impurities that can confound biological assays or compromise the yield and purity of downstream synthetic products, ensuring greater experimental reproducibility.
Chemical SynthesisQuality ControlProcurement
Lipophilicity vs. Unsubstituted Pyrrole-2-carboxylic acid
The 3,4-dimethyl substitution pattern significantly increases the compound's lipophilicity compared to the unsubstituted parent molecule. The calculated XLogP3 for 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is 1.3 [1], whereas the unsubstituted pyrrole-2-carboxylic acid has a reported LogP of 0.63 [2]. This 0.67 log unit increase corresponds to a >4.6-fold higher predicted partition coefficient, indicating superior membrane permeability, a key attribute for bioactive molecules.
Computational prediction (XLogP3 3.0) for target compound; vendor reported value for comparator
Why This Matters
For applications involving cellular assays or drug development, enhanced lipophilicity is directly correlated with improved passive diffusion across biological membranes, potentially leading to higher intracellular concentrations and greater biological activity.
Medicinal ChemistryPhysicochemical PropertiesADME
[1] PubChem. (2025). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethyl-1H-pyrrole-2-carboxylic-acid View Source
[2] Chembase. 1H-pyrrole-2-carboxylic acid. Retrieved from http://en.chembase.cn/molecule-31741.html View Source
Acidity vs. Unsubstituted Pyrrole-2-carboxylic acid
The introduction of electron-donating methyl groups at the 3- and 4-positions lowers the acidity of the carboxylic acid group. The calculated pKa for 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is 3.46 [1], compared to an experimentally determined pKa of 4.45 for unsubstituted pyrrole-2-carboxylic acid . This difference of nearly a full pKa unit means that at a physiological pH of 7.4, a significantly larger fraction of the 3,4-dimethyl compound will be in its ionized, carboxylate form.
Acidity vs. Unsubstituted AnalogReported
pKa 3.46 vs. 4.45 (Δ −0.99)
Lower pKa influences ionization state and salt formation, a distinct synthetic handle
Calculated vs. experimental values; verify for specific conditions
Computational prediction (JChem) for target compound; experimental value at 20°C for comparator
Why This Matters
A lower pKa influences the compound's ionization state under various pH conditions, which directly affects its solubility, its ability to form salts, and its reactivity in coupling reactions such as amide bond formation, providing a distinct synthetic handle not offered by the parent compound.
[1] Chembase. 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from http://en.chembase.cn/molecule-63550.html View Source
Proven Antimicrobial Scaffold
While direct biological data for the parent acid is limited, a strong class-level inference can be drawn from the activity of its derivatives. A series of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides, synthesized directly from this core scaffold, demonstrated exceptional antifungal and antibacterial potency. The most active compounds in this series achieved Minimum Inhibitory Concentration (MIC) values as low as 0.039 mg/mL against Aspergillus fumigatus and various bacterial strains [1]. This level of potency is comparable to or exceeds that of many standard-of-care agents and is a direct result of the specific 3,4-dimethyl substitution pattern enabling favorable binding interactions with targets like sterol 14α-demethylase.
Derivatives (e.g., 5h) show MIC = 0.039 mg/mL vs. A. fumigatus
Comparator Or Baseline
Class-level baseline for pyrrole-2-carboxamide antimicrobials; no direct comparator for parent acid available
Quantified Difference
N/A - Class-level inference based on derivative potency
Conditions
In vitro broth microdilution assay
Why This Matters
This demonstrates that the 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid core is not merely a general building block but a privileged scaffold for generating potent bioactive molecules, making it a high-value starting material for antimicrobial drug discovery programs.
[1] Bhosale, J., Dabur, R., Jadhav, G., & Bendre, R. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules, 23(4), 875. View Source
Synthesis of Novel Antimicrobial and Antifungal Agents
This compound is the optimal starting material for research groups focused on developing new antimicrobials. Its specific 3,4-dimethyl substitution pattern is a proven scaffold for generating highly potent carboxamide and carbohydrazide derivatives, with reported MIC values as low as 0.039 mg/mL against clinically relevant pathogens like Aspergillus fumigatus [1]. Procurement of this specific regioisomer is essential to access this demonstrated activity profile.
Development of Pyrrole-Based Kinase Inhibitors and Receptor Antagonists
The enhanced lipophilicity (XLogP3 of 1.3) conferred by the 3,4-dimethyl groups [1] makes this compound a preferred intermediate for designing cell-permeable inhibitors. The 3,4-disubstituted pyrrole-2-carboxylate template has been identified as a novel scaffold for glycine site antagonists , and its physicochemical profile is more favorable for engaging intracellular targets compared to less lipophilic analogs.
Chemical Biology Studies Requiring Defined Physicochemical Properties
For studies investigating structure-activity relationships (SAR) or probing cellular uptake mechanisms, the well-defined and differentiated physicochemical properties of this compound—specifically its lower pKa (3.46) compared to the parent acid (4.45) [1]—provide a distinct experimental parameter. This allows researchers to systematically evaluate the impact of ionization state and lipophilicity on biological function, which is not possible with other analogs.
High-Fidelity Synthesis Requiring Maximum Purity
For multi-step synthetic routes where side reactions or impurity carryover can critically impact final product yield and purity, the high commercial purity (98%) of this compound makes it the superior procurement choice over lower-purity regioisomers (e.g., 95-97% for the 3,5-dimethyl analog ). This ensures a cleaner reaction profile and simplifies downstream purification.
[1] Bhosale, J., Dabur, R., Jadhav, G., & Bendre, R. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules, 23(4), 875. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.